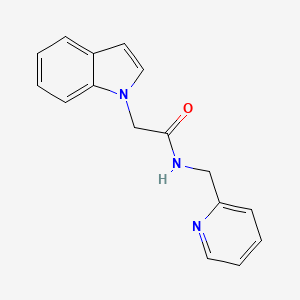
1-(2-氯乙基)环丙烷-1-甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1858896-76-0 . It has a molecular weight of 129.59 .
Molecular Structure Analysis
The Inchi Code for 1-(2-Chloroethyl)cyclopropane-1-carbonitrile is 1S/C6H8ClN/c7-4-3-6(5-8)1-2-6/h1-4H2 . This indicates the molecular structure of the compound.科学研究应用
开环反应和功能化
供体-受体环丙烷,结构类似于1-(2-氯乙基)环丙烷-1-腈,当用二碘苯二氯化物处理时,已显示出进行开环反应,导致特定位置上有氯原子的产物。这种转化适用于一系列供体和受体基团,突出了环丙烷在合成化学中的多功能性 (Garve 等人,2014)。
杂取代环丙烷的合成
另一个研究领域涉及氯代烷基恶唑啉与缺电子烯烃的迈克尔加成,它产生取代的环丙烷。这种方法还提供了一条从旋光活性氯甲基恶唑啉开始合成手性非外消旋杂取代环丙烷的途径,展示了环丙烷衍生物在产生复杂分子结构中的合成效用 (Rocchetti 等人,2003)。
药物设计中的构象限制
环丙烷环有效地用于限制生物活性化合物的构象,提高其活性并阐明生物活性构象。例如,作为组胺构象受限类似物的合成手性环丙烷展示了环丙烷衍生物在药物化学中的重要性 (Kazuta 等人,2002)。
有机超碱
使用二胺骨架构建的双环结构已被确定为有效的非质子有机超碱。这些发现强调了将类环丙烷结构结合到设计用于各种化学应用的新型碱中的潜力 (Singh & Ganguly,2008)。
相平衡研究
对涉及环丙烷衍生物(如环丙烷腈)的相平衡的研究,为理解这些化合物在混合物中的物理性质和行为提供了必要的数据,这对化学工程和配方科学至关重要 (Giles & Wilson,2006)。
安全和危害
属性
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJNTRYVRKXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)cyclopropane-1-carbonitrile | |
CAS RN |
1858896-76-0 |
Source


|
| Record name | 1-(2-chloroethyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2746309.png)


![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2746312.png)


![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)


![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)

![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)